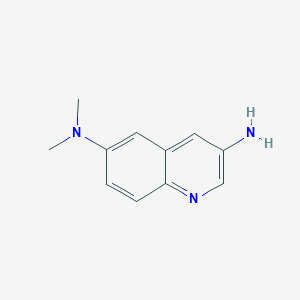
N6,N6-Dimethylquinoline-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6,N6-Dimethylquinoline-3,6-diamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with two methyl groups and two amino groups.
Méthodes De Préparation
Analyse Des Réactions Chimiques
N6,N6-Dimethylquinoline-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N6,N6-Dimethylquinoline-3,6-diamine has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research into its potential therapeutic uses and effects on biological pathways is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N6,N6-Dimethylquinoline-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially affecting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
N6,N6-Dimethylquinoline-3,6-diamine can be compared with other similar compounds, such as:
N6,N6-Diethylquinoline-3,6-diamine: This compound has ethyl groups instead of methyl groups, which may affect its reactivity and interactions.
N6,N6-Dimethyladenosine: Although structurally different, this compound shares the dimethyl substitution pattern and can be used for comparative studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6-N,6-N-dimethylquinoline-3,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,12H2,1-2H3 |
Clé InChI |
YQTPCOCYKRVZIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=CC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


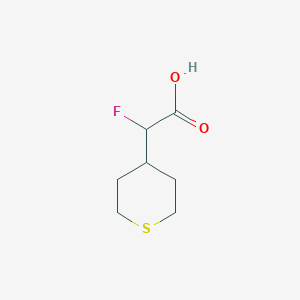

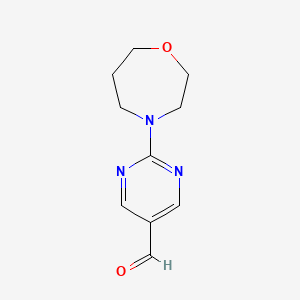
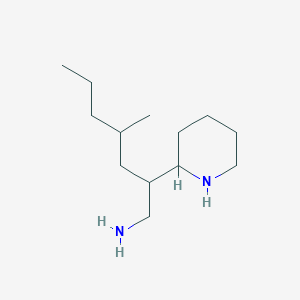
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
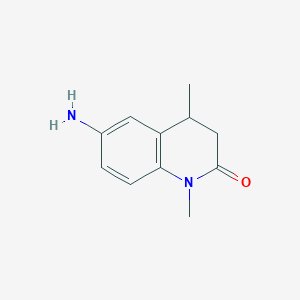
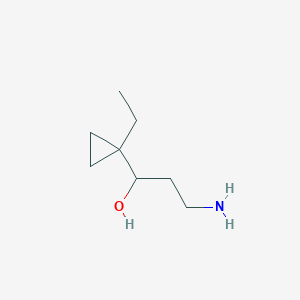

![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
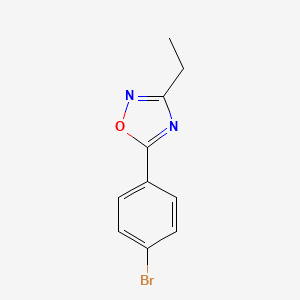

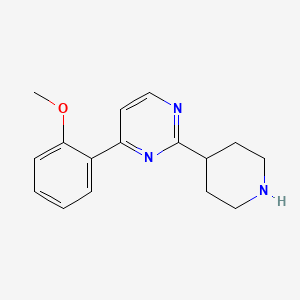
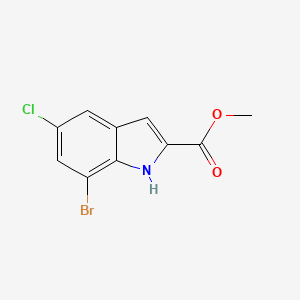
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
